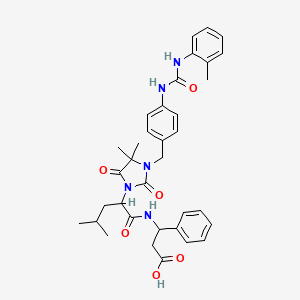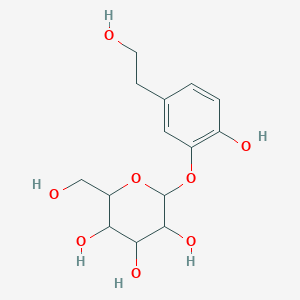
1-12-Somatostatin-28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatostatin 28-(1-12) is a peptide fragment derived from the larger somatostatin-28 molecule. Somatostatin itself is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. The fragment Somatostatin 28-(1-12) is particularly interesting due to its distribution in the central nervous system and digestive system, where it exhibits immunoreactivity similar to somatostatin-14 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin 28-(1-12) involves the selective cleavage of the somatostatin-28 molecule. This process typically includes the use of proteolytic enzymes that target specific peptide bonds within the precursor molecule. The cleavage usually occurs at loci consisting of basic amino acids such as arginine or lysine .
Industrial Production Methods: Industrial production of Somatostatin 28-(1-12) often involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as E. coli or yeast, followed by fermentation, purification, and cleavage to obtain the desired peptide fragment .
Analyse Des Réactions Chimiques
Types of Reactions: Somatostatin 28-(1-12) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products Formed:
Oxidation: Oxidized peptide with altered methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with substituted amino acids.
Applications De Recherche Scientifique
Somatostatin 28-(1-12) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and cleavage mechanisms.
Biology: Investigated for its role in neurotransmission and hormone regulation.
Medicine: Explored for its potential therapeutic effects in treating endocrine disorders and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mécanisme D'action
Somatostatin 28-(1-12) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The peptide also affects neurotransmission by modulating the release of neurotransmitters in the central nervous system .
Comparaison Avec Des Composés Similaires
Somatostatin-14: A shorter peptide with similar inhibitory effects on hormone release.
Somatostatin-28: The full-length peptide from which Somatostatin 28-(1-12) is derived.
Preprosomatostatin: The precursor molecule that gives rise to both somatostatin-14 and somatostatin-28
Uniqueness: Somatostatin 28-(1-12) is unique due to its specific immunoreactivity and distribution in the central nervous system and digestive system. It serves as an excellent marker for studying the “prosomatostatin” system in mammalian tissues .
Propriétés
IUPAC Name |
2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDZCSYTGHXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H81N17O19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
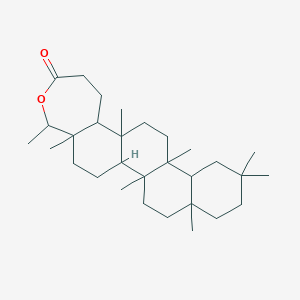

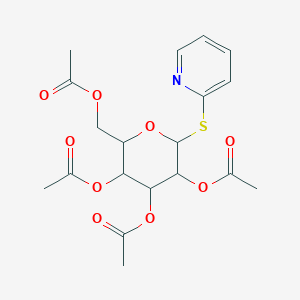
![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
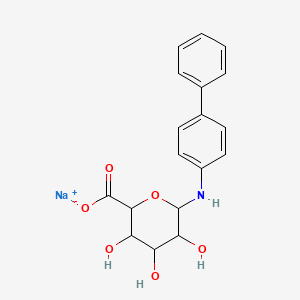
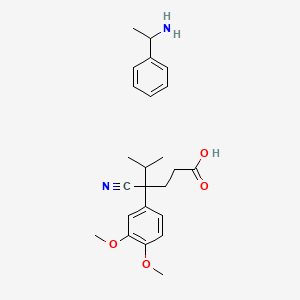
![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)
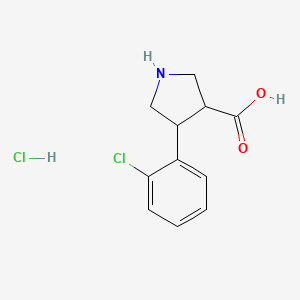
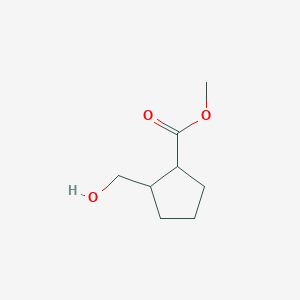

![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)

